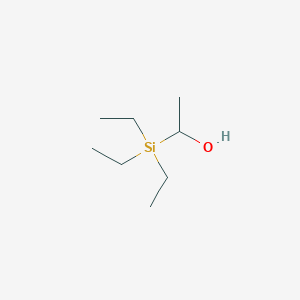

1-(Triethylsilyl)ethan-1-ol

Description

Contextualization of 1-(Triethylsilyl)ethan-1-ol within Contemporary Organic Synthesis Research

This compound emerges as a compound of interest by combining the features of both organosilanes and substituted ethanols. Its structure, featuring a hydroxyl group on the carbon alpha to the triethylsilyl group, classifies it as an α-silyl alcohol. The synthesis of such compounds can be conceptually approached through several established organosilicon reactions. One common method involves the reduction of α-silyl ketones. For instance, the reduction of acetyltriethylsilane would yield this compound. This transformation can be achieved using various reducing agents, with the choice of reagent potentially influencing the stereochemical outcome if the molecule is prochiral. youtube.com

Another synthetic route could involve the reaction of a triethylsilyl nucleophile with an appropriate electrophile, such as an epoxide. The ring-opening of ethylene (B1197577) oxide with a triethylsilyl anion, followed by an aqueous workup, would also lead to the formation of a silylated ethanol (B145695) derivative. youtube.com

In the context of contemporary research, this compound and its derivatives are valuable intermediates. The triethylsilyl group can act as a bulky stereodirecting group, influencing the approach of reagents in subsequent reactions. Furthermore, the silyl (B83357) group can be transformed into other functional groups, or it can be removed under specific conditions, revealing the underlying ethanol functionality. The use of triethylsilane, a precursor to the triethylsilyl group, is widespread in reductive processes, including the reduction of carbonyls and the formation of silyl ethers. chemicalbook.comorganic-chemistry.org This highlights the broader utility of the triethylsilyl moiety in synthetic transformations.

Table 1: Physical and Chemical Properties of Related Silanes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Triethylsilane | C₆H₁₆Si | 116.28 | 107-108 |

| 2-(Trimethylsilyl)ethan-1-ol | C₅H₁₄OSi | 118.25 | 71-73 (at 35 mmHg) |

This table presents data for related silane (B1218182) compounds to provide context for the properties of this compound. youtube.comorganic-chemistry.org

Significance of Chiral Silane Derivatives in Asymmetric Transformations

The development of methods for asymmetric synthesis, which allows for the selective production of a single enantiomer of a chiral molecule, is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Chiral silane derivatives have emerged as powerful tools in this endeavor. chemicalbook.comacs.org The chirality can either be centered on the silicon atom itself (Si-stereogenic) or on a carbon atom within the organosilicon molecule. fishersci.caacs.org

The application of chiral silanes in asymmetric catalysis is a rapidly advancing field. chemicalbook.comwikipedia.org Chiral silanols, for example, have been developed as ligands for metal-catalyzed asymmetric reactions, demonstrating high selectivity in the formation of enantioenriched products. organic-chemistry.org The synthesis of chiral silanes can be achieved through various methods, including the catalytic asymmetric alcoholysis of prochiral dihydrosilanes. chemicalbook.comacs.org

In the context of this compound, if the molecule is rendered chiral, for instance by isotopic labeling or by the introduction of further substituents, it could potentially serve as a chiral building block or a precursor to a chiral ligand. The stereocenter at the alcohol-bearing carbon can influence the stereochemical outcome of reactions at other parts of the molecule. The asymmetric reduction of the corresponding ketone, acetyltriethylsilane, using chiral catalysts is a plausible route to enantiomerically enriched this compound. youtube.com Such chiral α-silyl alcohols could then be employed in the synthesis of complex chiral molecules, where the silyl group plays a crucial role in controlling the stereoselectivity of key bond-forming steps. The broader field of asymmetric trifluoromethylation, for instance, showcases the use of chiral catalysts to introduce stereocenters in complex molecules. youtube.com

Table 2: Examples of Asymmetric Transformations using Chiral Catalysts

| Reaction | Catalyst Type | Key Feature |

| Asymmetric Hydrosilylation | Chiral phosphine-copper complexes | Synthesis of chiral silanes from prochiral dihydrosilanes. chemicalbook.comacs.org |

| Asymmetric Silyl Ether Synthesis | Chiral imidodiphosphorimidate (IDPi) catalysts | Enantioselective synthesis of tertiary silyl ethers. acs.org |

| Asymmetric Carbonyl Reduction | Chiral oxazaborolidine catalysts (e.g., CBS catalyst) | Enantioselective reduction of ketones to alcohols. youtube.com |

This table provides examples of asymmetric transformations relevant to the synthesis and application of chiral organosilicon compounds.

Structure

3D Structure

Properties

CAS No. |

18825-02-0 |

|---|---|

Molecular Formula |

C8H20OSi |

Molecular Weight |

160.33 g/mol |

IUPAC Name |

1-triethylsilylethanol |

InChI |

InChI=1S/C8H20OSi/c1-5-10(6-2,7-3)8(4)9/h8-9H,5-7H2,1-4H3 |

InChI Key |

KYEPYBOXOPVJIH-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Triethylsilyl Ethan 1 Ol

Direct Synthetic Routes

Direct routes to 1-(triethylsilyl)ethan-1-ol and its precursors are favored for their atom economy and procedural simplicity. These methods typically involve the formation of a key carbon-silicon bond or the creation of the alcohol functionality in a highly controlled manner.

Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, stands as a powerful method for constructing organosilanes. researchgate.net This transformation is typically mediated by transition metal catalysts and can be tailored to achieve high levels of regio- and stereoselectivity. researchgate.netnih.gov For the synthesis of this compound, this approach would generally involve the hydrosilylation of a suitable two-carbon unsaturated substrate followed by conversion to the target alcohol.

The transition metal-catalyzed hydrosilylation of terminal alkynes is a well-established and atom-economical route to vinylsilanes, which are key intermediates that can be subsequently converted to this compound. frontiersin.orgnih.gov A variety of transition metals, including platinum, rhodium, ruthenium, and cobalt, are effective catalysts for this transformation. organic-chemistry.orgresearchgate.net

The reaction involves the addition of triethylsilane (Et₃SiH) across the triple bond of an alkyne like acetylene. The regioselectivity of the addition (i.e., whether the silyl (B83357) group adds to the terminal or internal carbon) and the stereoselectivity of the resulting vinylsilane (E or Z isomer) are highly dependent on the choice of metal catalyst, ligands, and reaction conditions. organic-chemistry.orgrsc.org For instance, platinum catalysts, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst, are widely used and often favor the formation of the β-(E)-vinylsilane via a syn-addition mechanism. qub.ac.ukrsc.orgresearchgate.net Ruthenium complexes have also been shown to be effective, sometimes providing access to the α-vinylsilane (1,1-disubstituted) product with high regioselectivity through a trans-addition process. nih.gov

Once the intermediate, triethyl(vinyl)silane, is formed, it can be converted to this compound through a subsequent hydration or oxidation-reduction sequence. A common laboratory method is the hydroboration-oxidation of the vinylsilane, which installs a hydroxyl group on the α-carbon, yielding the target secondary alcohol.

| Catalyst System | Alkyne Substrate | Silane (B1218182) | Product Type | Selectivity | Reference |

| PtCl₂/XPhos | Propargylic Alcohols | PhMe₂SiH | β-(E)-vinylsilane | High Regio- and Stereoselectivity | researchgate.net |

| [Cp*Ru(MeCN)₃]PF₆ | Terminal Alkynes | Et₃SiH | α-vinylsilane | Good Regioselectivity (trans-addition) | nih.gov |

| Rh₂(OAc)₄/XantPhos | Aryl Acetylenes | (EtO)₃SiH | β-(Z)-vinylsilane | High Z/E Ratio | rsc.org |

| NNN pincer Co complex | Terminal Alkynes | HSiMe(OSiMe₃)₂ | α-vinylsilane | Up to 98/2 Markovnikov Selectivity | organic-chemistry.org |

Creating the chiral center in this compound with a high degree of enantioselectivity requires asymmetric synthesis strategies. In the context of hydrosilylation, this is typically achieved by employing a chiral catalyst. The development of catalysts with chiral ligands allows for the enantioselective hydrosilylation of appropriate prochiral substrates.

For instance, the hydrosilylation of vinylarenes using ruthenium alkylidene catalysts can be rendered stereoselective by modifying the ligands on the metal center. organic-chemistry.org While not directly synthesizing the target molecule, this research demonstrates the principle of ligand-controlled stereoselectivity. organic-chemistry.org A plausible strategy for the asymmetric synthesis of this compound would involve the asymmetric hydrosilylation of vinyltriethylsilane. A chiral transition metal complex would coordinate to the alkene and deliver the hydride and silyl groups in a facially selective manner, potentially leading to an enantioenriched alkylsilane product that can be hydroxylated.

Alternatively, the asymmetric reduction of a precursor ketone, acetyltriethylsilane, using a chiral reducing agent or a catalyst in a transfer hydrogenation process, represents another powerful stereoselective strategy, although it is distinct from a direct hydrosilylation to form the alcohol. The choice of catalyst and chiral ligand is paramount in dictating the enantiomeric excess (ee) of the final alcohol product.

A classic and highly effective method for alcohol synthesis is the addition of an organometallic reagent to a carbonyl compound. pressbooks.publibretexts.org This approach offers a direct route to this compound by forming the crucial carbon-carbon or carbon-silicon bond at the carbonyl center.

This synthetic strategy involves the nucleophilic attack of an organometallic reagent on an electrophilic carbonyl carbon. pressbooks.pubsaskoer.ca Two primary retrosynthetic disconnections are possible for this compound:

Addition of a methyl nucleophile to triethylsilylacetaldehyde: In this pathway, a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) is added to triethylsilylacetaldehyde (Et₃SiCH₂CHO). The nucleophilic methyl group attacks the carbonyl carbon, forming a new carbon-carbon bond. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound. pressbooks.publibretexts.org

Addition of a silyl nucleophile to acetaldehyde (B116499): This route employs a triethylsilyl anion equivalent, such as triethylsilyl lithium (Et₃SiLi) or a triethylsilyl Grignard reagent (Et₃SiMgX), which adds to acetaldehyde (CH₃CHO). This forms the key silicon-carbon bond. Again, an acidic workup is required to furnish the alcohol. libretexts.orgdalalinstitute.com

Organolithium reagents are generally more potent nucleophiles than their Grignard counterparts and may be preferred for additions to sterically hindered carbonyls. saskoer.cadalalinstitute.com However, both are highly effective for these types of transformations. Care must be taken to use dry solvents and glassware, as these strong bases are readily quenched by protic sources like water. libretexts.orglibretexts.org

| Organometallic Reagent | Carbonyl Substrate | Key Bond Formed | Product Type after Workup | Reference |

| Methylmagnesium bromide (Grignard) | Triethylsilylacetaldehyde | C-C | Secondary Alcohol | pressbooks.publibretexts.org |

| Methyllithium (Organolithium) | Triethylsilylacetaldehyde | C-C | Secondary Alcohol | dalalinstitute.comyoutube.com |

| Triethylsilyllithium (Organolithium) | Acetaldehyde | Si-C | Secondary Alcohol | libretexts.orgdalalinstitute.com |

Achieving stereocontrol in the addition of organometallic reagents to the carbonyl group is a cornerstone of modern asymmetric synthesis. To produce a specific enantiomer of this compound, the nucleophilic attack must be directed to one of the two prochiral faces of the carbonyl group.

When adding a methyl nucleophile to triethylsilylacetaldehyde, the existing triethylsilyl group can influence the trajectory of the incoming nucleophile. According to established models of acyclic stereocontrol, such as the Felkin-Anh model, the large triethylsilyl group will orient itself to minimize steric interactions, thereby directing the nucleophile to attack from the less hindered face. The degree of selectivity depends on the steric bulk of the nucleophile and the reaction conditions.

For more robust stereochemical control, chiral auxiliaries or catalysts can be employed. This can involve:

Using a chiral ligand to modify the organometallic reagent.

Employing a stoichiometric chiral additive that coordinates to the aldehyde and the organometallic reagent, creating a rigid, organized transition state that favors one stereochemical outcome.

In cases of Grignard reactions, the aggregation state of the reagent and its coordination to solvent molecules can also play a role in the stereochemical outcome. nih.gov

These methods allow for the synthesis of enantioenriched α-silyl alcohols, which are versatile chiral building blocks in organic synthesis.

Reduction of Triethylsilyl Ketones

A principal and direct method for the synthesis of this compound is the reduction of acetyltriethylsilane. This transformation can be achieved through various reduction techniques, including the use of metal hydrides and catalytic hydrogenation. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, leading to either the racemic or an enantiomerically enriched product.

The enantioselective reduction of prochiral ketones is a powerful tool for the synthesis of chiral alcohols. In the context of producing enantiomerically enriched this compound, the asymmetric catalytic reduction of acetyltriethylsilane is a key strategy. One of the most effective methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. organic-chemistry.orgwikipedia.orgwikipedia.org This method employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in the presence of a borane (B79455) source such as borane-dimethyl sulfide (B99878) complex (BMS) or borane-THF. organic-chemistry.orgwikipedia.orgwikipedia.org

The CBS catalyst coordinates with the borane and the ketone, creating a rigid, organized transition state that directs the hydride delivery to one of the enantiotopic faces of the carbonyl group, thus inducing high levels of enantioselectivity. alfa-chemistry.com The predictability of the stereochemical outcome is a significant advantage of the CBS reduction, where the stereochemistry of the resulting alcohol is determined by the chirality of the catalyst used. wikipedia.org

Table 1: Asymmetric Catalytic Reduction of Acetyltriethylsilane

| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) | Yield (%) |

| (S)-CBS Catalyst | BH₃·SMe₂ | THF | -78 to 25 | >95 | High |

| (R)-CBS Catalyst | BH₃·SMe₂ | THF | -78 to 25 | >95 | High |

Note: Specific yield and ee values can vary depending on the precise reaction conditions and the purity of the starting materials.

An alternative approach to achieve stereocontrol in the synthesis of this compound is through the use of chiral auxiliaries. This method involves the temporary attachment of a chiral molecule to a precursor, which then directs a subsequent diastereoselective reaction. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product. researchgate.net

A common strategy involves the use of chiral oxazolidinones, such as those developed by Evans. acs.org For the synthesis of this compound, a precursor like a triethylsilyl-substituted β-keto imide could be employed. The chiral auxiliary, for instance, a valine-derived oxazolidinone, would be attached to the keto acid precursor. The subsequent reduction of the ketone would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Finally, removal of the auxiliary would afford the desired enantiomer of this compound.

Another strategy involves the diastereoselective addition of organometallic reagents to chiral aldehydes bearing a triethylsilyl group. For instance, a chiral aldehyde with a stereocenter alpha to the carbonyl group can direct the addition of a methyl group (from a reagent like methylmagnesium bromide or methyllithium) to form one diastereomer of this compound preferentially. The stereochemical outcome is often dictated by Felkin-Anh or chelation-controlled models, depending on the nature of the protecting group on the adjacent stereocenter and the reaction conditions. nih.gov

Indirect and Derivatization-Based Synthetic Strategies

Besides the direct reduction of ketones, this compound can be synthesized through more indirect routes that involve the transformation of various precursor compounds and the strategic use of protecting groups.

Transformation of Precursor Compounds

The synthesis of this compound can be achieved by the manipulation of precursor molecules containing the requisite carbon and silicon framework. One such precursor is triethylsilylacetylene. This alkyne can undergo a variety of transformations. For instance, hydroboration-oxidation of triethylsilylacetylene would yield triethylsilylethanal. Subsequent addition of a methyl organometallic reagent (e.g., methylmagnesium bromide) to this aldehyde would produce this compound.

Another potential precursor is a triethylsilyl-substituted epoxide. The regioselective ring-opening of such an epoxide with a hydride reagent can lead to the formation of this compound. The stereochemistry of the starting epoxide would determine the stereochemistry of the resulting alcohol.

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. organic-chemistry.orgorganic-chemistry.org This approach can be applied to the synthesis of this compound from related compounds. For example, if a compound containing a triethylsilyl group and a two-carbon chain with a different functional group at the C1 position is available, an FGI can be employed.

An example would be the conversion of a triethylsilyl-substituted carboxylic acid or its ester derivative. Reduction of such a compound, for instance, with a powerful reducing agent like lithium aluminum hydride, would lead to the corresponding primary alcohol. To obtain the secondary alcohol this compound, a more elaborate sequence would be necessary, potentially involving oxidation to the aldehyde followed by the addition of a methyl group.

Protecting Group Strategies in the Synthesis of Related Silane Alcohols

In the synthesis of complex molecules containing multiple functional groups, protecting groups are often indispensable. bham.ac.uknumberanalytics.com For the synthesis of α-hydroxyalkylsilanes like this compound, or in reactions where this alcohol is an intermediate, protecting group strategies are crucial to avoid unwanted side reactions. bham.ac.uk

Silyl ethers are commonly used as protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile removal. wikipedia.orgsigmaaldrich.com The hydroxyl group of this compound itself, or a precursor alcohol, can be protected as a silyl ether, for instance, a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether. This protection allows for chemical manipulations on other parts of the molecule without affecting the hydroxyl group. The silyl ether can then be selectively deprotected, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to reveal the free alcohol. sigmaaldrich.com

The concept of orthogonal protection is particularly important in multi-step syntheses. bham.ac.uknumberanalytics.com This strategy involves using multiple protecting groups that can be removed under different, non-interfering conditions. bham.ac.uknumberanalytics.comfiveable.menih.gov For instance, in a molecule containing both this compound and another alcohol, one could be protected as a silyl ether and the other as a benzyl (B1604629) ether. The silyl ether can be removed with fluoride ions, while the benzyl ether is typically cleaved by hydrogenolysis, allowing for the selective deprotection of either alcohol as needed.

Table 2: Common Silyl Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Stability to Acid | Stability to Base | Cleavage Conditions |

| Trimethylsilyl | TMS | Low | Low | Mild acid or base, F⁻ |

| Triethylsilyl | TES | Moderate | Moderate | Acid, F⁻ |

| tert-Butyldimethylsilyl | TBDMS, TBS | High | High | Strong acid, F⁻ |

| Triisopropylsilyl | TIPS | Very High | Very High | Strong acid, F⁻ |

| tert-Butyldiphenylsilyl | TBDPS | Very High | High | Strong acid, F⁻ |

Source: Adapted from various sources on protecting group chemistry. bham.ac.uksigmaaldrich.com

Reactivity and Transformational Chemistry of 1 Triethylsilyl Ethan 1 Ol

Reactions Involving the Silyl (B83357) Group

The triethylsilyl group in 1-(triethylsilyl)ethan-1-ol is the focal point of its most characteristic chemical transformations. The inherent polarity of the silicon-carbon bond, coupled with the influence of the adjacent hydroxyl group, dictates its reactivity towards a range of reagents and conditions.

Cleavage and Desilylation Reactions

The cleavage of the robust silicon-carbon bond, a process known as desilylation, is a key transformation of this compound. This reaction can be initiated through several distinct mechanisms, primarily involving acid or fluoride (B91410) mediation, or through oxidative pathways.

The silicon-carbon bond in α-hydroxyorganosilanes like this compound can be cleaved under acidic conditions. This process, often referred to as protodesilylation, typically involves the protonation of the hydroxyl group, which enhances the electrophilicity of the silicon-bearing carbon atom. Subsequent attack by a nucleophile or rearrangement can lead to the cleavage of the C-Si bond. The reaction of ethers with strong acids like hydroiodic acid (HI) proceeds via protonation of the ether oxygen, followed by nucleophilic attack, which can be either S(_N)1 or S(_N)2 depending on the substrate. masterorganicchemistry.com While not directly involving a C-Si bond, this illustrates the general principle of acid catalysis in bond cleavage. Theoretical studies on the acid-catalyzed hydrolysis of siloxanes (Si-O-Si bonds) have shown that protonation of the siloxane oxygen is a crucial step in lowering the energy barrier for bond cleavage. researchgate.net Although specific studies on the acid-mediated desilylation of this compound are not extensively documented in readily available literature, the general principles of acid-catalyzed C-Si bond cleavage in related organosilanes suggest that strong acids would facilitate this transformation.

Table 1: General Conditions for Acid-Mediated C-Si Bond Cleavage in Organosilanes

| Substrate Type | Acid | Solvent | Temperature | Outcome |

| Arylsilanes | Trifluoroacetic acid | Dichloromethane | Room Temperature | Protodesilylation |

| Benzyltrimethylsilanes | Sulfuric Acid | Aqueous Methanol | Varies | Protodesilylation |

This table represents general conditions and outcomes for related organosilane compounds, as specific data for this compound is not widely reported.

Fluoride ions are exceptionally effective reagents for inducing the cleavage of silicon-carbon bonds, owing to the high affinity of silicon for fluorine, which drives the formation of a strong Si-F bond. The reaction is initiated by the attack of the fluoride ion on the silicon atom, leading to the formation of a pentacoordinate silicate (B1173343) intermediate. This hypervalent species is highly reactive and readily undergoes cleavage of the C-Si bond, often generating a carbanion that can be trapped by an electrophile.

Common fluoride sources for this purpose include tetrabutylammonium (B224687) fluoride (TBAF). The mechanism involves the formation of a pentacoordinate silicon species, which weakens the C-Si bond and facilitates its cleavage. wikipedia.org This method is widely used for the deprotection of silyl ethers and the activation of organosilanes for various synthetic transformations. While specific data for this compound is limited, the general mechanism of fluoride-induced desilylation is well-established for a broad range of organosilanes. numberanalytics.com

Table 2: Common Fluoride Reagents for Desilylation

| Reagent | Formula | Common Solvent | Key Features |

| Tetrabutylammonium fluoride | TBAF | Tetrahydrofuran (B95107) (THF) | Highly effective, soluble in organic solvents. |

| Hydrofluoric acid | HF | Acetonitrile, Pyridine (B92270) | Highly reactive, often used in aqueous solutions or as a complex with pyridine. |

| Cesium fluoride | CsF | Dimethylformamide (DMF) | Solid source of fluoride, often used at elevated temperatures. |

The silicon-carbon bond in organosilanes can be cleaved oxidatively to install a hydroxyl group at the carbon atom. This transformation is particularly valuable as it provides a method for the formal oxidation of a carbon atom that was previously bonded to silicon. A well-known method for the oxidative cleavage of C-Si bonds is the Tamao-Fleming oxidation. While the classical Tamao-Fleming oxidation is typically applied to organosilanes with activating groups, recent advancements have enabled the cleavage of unactivated Si-C(sp³) bonds. For instance, the use of iodine tris(trifluoroacetate) has been reported for the chemoselective cleavage of Si-C(sp³) bonds in tetraalkylsilanes, which can then be oxidized to the corresponding alcohols. nih.gov

Furthermore, hydrogen peroxide in the presence of a fluoride ion source is also an effective system for the oxidative cleavage of C-Si bonds. nih.gov This method is particularly relevant for α-hydroxyorganosilanes, as the resulting diol products are valuable synthetic intermediates. The reaction proceeds through the formation of a hypervalent silicon species, which facilitates the oxidative cleavage.

Table 3: Reagents for Oxidative C-Si Bond Cleavage

| Reagent System | Typical Substrate | Product |

| H₂O₂ / Fluoride Source (e.g., KF, TBAF) | Organosilanes | Alcohols |

| Iodine tris(trifluoroacetate) followed by oxidation | Tetraalkylsilanes | Alcohols nih.gov |

| Peroxy acids (e.g., m-CPBA) | Aryl and vinylsilanes | Phenols and carbonyl compounds |

Silicon-Carbon Bond Functionalization

Beyond cleavage, the silicon-carbon bond in this compound can be strategically functionalized, most notably through palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon bonds, transforming the silyl group into a versatile synthetic handle.

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or triflate. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction typically requires the activation of the organosilane with a fluoride source, such as TBAF, to generate a reactive pentacoordinate silicate intermediate. This intermediate then undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. wikipedia.org

While the Hiyama coupling has been widely applied, the requirement for fluoride can sometimes be a limitation due to its basicity and potential to cleave other silyl protecting groups. wikipedia.org To address this, fluoride-free Hiyama coupling protocols have been developed.

Although specific examples of Hiyama coupling with this compound are not extensively reported, the general principles of this reaction are applicable. The presence of the hydroxyl group in this compound could potentially influence the reaction by coordinating to the palladium center or by affecting the stability of the silicate intermediate.

Table 4: Key Components of a Hiyama Cross-Coupling Reaction

| Component | Role | Example |

| Organosilane | Nucleophilic partner | This compound |

| Organic Halide/Triflate | Electrophilic partner | Aryl iodide, Aryl bromide |

| Palladium Catalyst | Facilitates the coupling | Pd(OAc)₂, Pd(PPh₃)₄ |

| Activator (optional) | Forms reactive silicate | Tetrabutylammonium fluoride (TBAF) |

| Base (in fluoride-free protocols) | Promotes transmetalation | K₃PO₄, Cs₂CO₃ |

Electrophilic Substitution at the Silicon Atom

The carbon-silicon (C-Si) bond in tetra-alkylsilanes is generally stable; however, it can be susceptible to cleavage under electrophilic conditions, particularly with strong acids. This reaction, often termed protodesilylation, involves the substitution of the silyl group with a proton. For this compound, this would lead to the formation of ethanol (B145695) and a triethylsilyl-substituted electrophile.

The mechanism of acid-catalyzed Si-O bond cleavage in related siloxanes has been studied, highlighting the role of protonation of the oxygen atom and the assistance of a nucleophile. researchgate.net While direct electrophilic substitution at the silicon atom of an alcohol like this compound is less common than reactions involving the hydroxyl group, the C-Si bond can be cleaved under forcing acidic conditions. The stability of the potential carbocation intermediate plays a significant role in the facility of such reactions. wikipedia.orgnih.gov The presence of the hydroxyl group α to the silicon atom can influence the reaction pathway, potentially through intramolecular interactions or by affecting the electronic properties of the C-Si bond.

Reactions Involving the Hydroxyl Group

The hydroxyl group in this compound is a primary site of reactivity, undergoing a variety of transformations typical of a secondary alcohol. These include oxidation, esterification, etherification, and the formation of organometallic derivatives.

Oxidation Reactions

The oxidation of the secondary alcohol functionality in this compound yields the corresponding ketone, 1-(triethylsilyl)ethan-1-one. This transformation is a key step in the synthesis of α-silyl ketones, which are valuable intermediates in organic synthesis. A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective methods. chemguide.co.uk

Common Oxidizing Agents for Secondary Alcohols:

| Oxidizing Agent/System | Typical Products from Secondary Alcohols |

| Chromic acid (H₂CrO₄) | Ketone |

| Pyridinium chlorochromate (PCC) | Ketone |

| Swern oxidation (DMSO, oxalyl chloride, triethylamine) | Ketone |

| Dess-Martin periodinane | Ketone |

The choice of oxidant depends on the desired reaction conditions and the presence of other functional groups in the molecule. researchgate.netrsc.org

Given that this compound possesses a stereocenter at the carbon bearing the hydroxyl group, the potential for stereoselective oxidation is a significant consideration. If starting with an enantiomerically enriched sample of the alcohol, a stereospecific oxidation would yield an enantiomerically pure α-silyl ketone. Research into the stereoselective functionalization of related chiral silyl alcohols, such as γ-silyl allylic alcohols, has demonstrated that high levels of diastereoselectivity can be achieved in oxidation reactions. researchgate.net

Furthermore, the broader field of asymmetric synthesis has seen the development of chiral catalysts for the kinetic resolution of racemic alcohols via silylation and other transformations. nih.govdntb.gov.ua These principles suggest that chiral oxidizing agents or catalytic systems could be employed to selectively oxidize one enantiomer of racemic this compound, providing a route to both the chiral ketone and the unreacted chiral alcohol. The synthesis of chiral, nonracemic molecules from racemic starting materials through enantiodivergent transformations is a valuable strategy in modern organic synthesis. nih.gov

The primary product of the oxidation of this compound is 1-(triethylsilyl)ethan-1-one, an α-silyl ketone. These compounds are versatile synthetic intermediates. The trimethylsilyl (B98337) analogue, acetyltrimethylsilane (B79254) (1-(trimethylsilyl)ethan-1-one), is a well-studied compound. nih.gov

Properties of Acetyltrimethylsilane:

| Property | Value |

| Molecular Formula | C₅H₁₂OSi |

| Molecular Weight | 116.23 g/mol |

| Appearance | Liquid |

| IUPAC Name | 1-(trimethylsilyl)ethanone |

Data sourced from PubChem CID 638116. nih.gov

α-Silyl ketones can undergo a variety of subsequent reactions. The silicon group can be removed under acidic or nucleophilic (e.g., fluoride) conditions to generate an enolate equivalent. This "traceless" directing group strategy allows for regioselective reactions at the α'-position.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification reactions.

Esterification can be achieved by reacting the alcohol with a carboxylic acid under acidic catalysis (Fischer esterification) or, more commonly, with a more reactive acyl chloride or acid anhydride. chemguide.co.uk The reaction with an acyl chloride, such as acetyl chloride, is typically rapid and exothermic, producing the corresponding ester and hydrogen chloride. chemguide.co.uksavemyexams.comlibretexts.org

Etherification is commonly carried out via the Williamson ether synthesis. chemistrysteps.comwikipedia.org This method involves a two-step process: first, the alcohol is deprotonated with a strong base (e.g., sodium hydride or an organolithium reagent) to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form the ether. youtube.comchemistrytalk.orgmasterorganicchemistry.com

Representative Esterification and Etherification Reactions:

| Reaction Type | Reactants | Product |

| Esterification | This compound + Acetyl chloride | 1-(Triethylsilyl)ethyl acetate |

| Etherification | This compound + 1) NaH, 2) CH₃I | 1-Methoxy-1-(triethylsilyl)ethane |

These reactions provide straightforward access to a range of derivatives of this compound, modifying its properties and providing protected forms of the alcohol for multi-step syntheses.

Formation of Organometallic Derivatives from the Alcohol

The hydroxyl proton of this compound is acidic enough to be removed by strong bases, leading to the formation of a metal alkoxide. Common reagents for this deprotonation include alkali metals like lithium or sodium, or organometallic bases such as n-butyllithium (n-BuLi). nih.govamasci.net

The reaction with n-butyllithium in an inert solvent like tetrahydrofuran (THF) would result in the formation of lithium 1-(triethylsilyl)ethoxide and butane. nsf.govuniurb.it These lithium alkoxides exist as aggregates in solution and are highly useful nucleophilic reagents in their own right. rsc.orgwpmucdn.com

Formation of a Lithium Alkoxide:

| Alcohol | Reagent | Organometallic Derivative | Byproduct |

| This compound | n-Butyllithium | Lithium 1-(triethylsilyl)ethoxide | Butane |

The resulting alkoxide is a more potent nucleophile than the parent alcohol and can be used in a variety of subsequent reactions, most notably the Williamson ether synthesis as described in the previous section.

Stereospecific Transformations at the Chiral Center

The hydroxyl group of this compound can be transformed into various other functionalities, and the stereochemical fate of the chiral carbon atom is highly dependent on the reaction mechanism. The two primary pathways, leading to either retention or inversion of the original stereochemistry, are of fundamental importance in synthetic chemistry.

Stereochemical Retention and Inversion Pathways

The stereochemical outcome of a nucleophilic substitution reaction at the chiral center of this compound is a direct consequence of the reaction mechanism. The conversion of the alcohol to other functional groups can proceed with either inversion or retention of the original configuration.

Inversion of Configuration:

A classic example of a reaction proceeding with inversion of stereochemistry is the SN2 reaction. oregonstate.edulibretexts.org In this concerted, one-step mechanism, the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. oregonstate.edu For this compound, the hydroxyl group must first be converted into a good leaving group, such as a tosylate or a halide.

For instance, treatment of (R)-1-(triethylsilyl)ethan-1-ol with tosyl chloride (TsCl) in pyridine would first form the corresponding tosylate with retention of configuration. Subsequent reaction of this tosylate with a nucleophile, for example, an azide (B81097) ion (N₃⁻), would proceed via an SN2 pathway, resulting in the formation of the corresponding azide with inversion of configuration at the chiral center.

Retention of Configuration:

Retention of configuration is often observed in reactions that proceed through a double inversion mechanism or via an SN1 pathway where the intermediate carbocation is influenced by the adjacent silicon atom. In an SN1 reaction, the leaving group departs first, forming a carbocation intermediate. masterorganicchemistry.com This intermediate is typically planar, allowing the nucleophile to attack from either face, which would lead to a racemic mixture. oregonstate.edumasterorganicchemistry.com However, the presence of the triethylsilyl group can influence the stereochemical outcome.

| Starting Material | Reagent(s) | Product | Stereochemical Outcome | Mechanism |

| (R)-1-(Triethylsilyl)ethan-1-ol | 1. TsCl, Pyridine2. NaN₃ | (S)-1-Azido-1-(triethylsilyl)ethane | Inversion | SN2 |

| (R)-1-(Triethylsilyl)ethan-1-ol | 1. SOCl₂2. NaCN | (R)-2-(Triethylsilyl)propanenitrile | Retention (via double inversion) | SN2, SN2 |

| (R)-1-(Triethylsilyl)ethan-1-ol | HBr | (R/S)-1-Bromo-1-(triethylsilyl)ethane | Racemization (potential for some retention) | SN1 |

Table 1: Examples of Stereochemical Pathways in the Transformation of this compound

Diastereoselective Reactions

Diastereoselective reactions are crucial in synthesis as they allow for the preferential formation of one diastereomer over others. When a chiral molecule like this compound reacts with another prochiral molecule, the existing stereocenter can influence the stereochemical outcome at the newly formed stereocenter.

A key area where the diastereoselectivity of reactions involving α-hydroxy silanes has been explored is in their reactions with electrophiles, particularly in the context of creating new carbon-carbon bonds. For example, the reaction of the lithium alkoxide of this compound with an aldehyde would lead to the formation of a diol with two chiral centers. The stereochemical preference of this reaction is influenced by the steric and electronic properties of both the α-hydroxy silane (B1218182) and the aldehyde.

While specific studies on the diastereoselective reactions of this compound are not extensively detailed in readily available literature, general principles from related systems can be applied. For instance, in the addition of nucleophiles to α-chiral carbonyl compounds, Felkin-Anh and Cram chelation models are often used to predict the major diastereomer. In the context of this compound, the bulky triethylsilyl group would be expected to play a significant role in directing the approach of an incoming electrophile or nucleophile.

Research on related systems, such as the reaction of α-methyl-β-hydroxy aldehydes with organosilanes, has shown that the stereochemical outcome can be highly dependent on the reaction conditions and the nature of the silane reagent, often proceeding through cyclic transition states. nih.gov These studies suggest that the hydroxyl group of this compound could similarly direct the stereochemistry of reactions at an adjacent prochiral center.

| Reactant 1 | Reactant 2 | Product Type | Expected Major Diastereomer | Controlling Factors |

| (R)-1-(Triethylsilyl)ethan-1-ol (as alkoxide) | Benzaldehyde | 1-(Triethylsilyl)-1-phenyl-1,2-ethanediol | Dependent on reaction conditions | Steric hindrance from triethylsilyl group, chelation control |

| (S)-1-(Triethylsilyl)ethan-1-ol | Reaction with an α,β-unsaturated ketone | Michael addition product | Dependent on catalyst and conditions | Steric approach control |

Table 2: Hypothetical Diastereoselective Reactions Involving this compound

Further research is needed to fully elucidate the specific diastereoselectivities achievable with this compound in various transformations. However, the existing knowledge of stereochemical control in reactions of chiral organosilicon compounds provides a strong foundation for predicting and understanding its reactivity.

Mechanistic Investigations of Reactions Involving 1 Triethylsilyl Ethan 1 Ol

Reaction Pathway Elucidation

Elucidating the reaction pathways of 1-(triethylsilyl)ethan-1-ol involves a combination of kinetic studies to understand reaction rates and the identification of transient species that act as intermediates.

Kinetic studies are fundamental to determining the rate of a reaction and its dependence on the concentration of reactants, which in turn defines the reaction order. For reactions involving compounds structurally similar to this compound, such as the esterification of other alcohols, kinetic analysis often reveals the reaction order and provides insights into the rate-determining step. nih.govrsc.org

The reaction order can be determined experimentally by systematically varying the concentration of each reactant and observing the effect on the initial reaction rate. For a hypothetical reaction involving this compound, the rate law would be expressed as:

Rate = k[this compound]^m[Reactant B]^n

where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻³ |

This is a hypothetical table to illustrate the principles of reaction order determination.

The identification of key intermediates is critical for confirming a proposed reaction mechanism. In reactions of alcohols, protonated species are common intermediates, especially in acid-catalyzed reactions. masterorganicchemistry.comyoutube.comyoutube.com For this compound, in the presence of an acid, the hydroxyl group would likely be protonated to form an oxonium ion, a better leaving group.

In transformations involving the silicon center, pentacoordinate silicon species are often proposed as key intermediates. Theoretical studies on the hydrolysis of siloxanes suggest that the reaction proceeds through intermediates where water coordinates to the silicon atom. researchgate.netscribd.com Similarly, reactions involving the Si-C bond cleavage might proceed through hypervalent silicon intermediates. Recent research has also highlighted the enzymatic cleavage of silicon-carbon bonds, which proceeds through oxidation of a methyl group attached to silicon, followed by a rearrangement. nih.gov

Role of Catalysts and Reagents

Catalysts and reagents play a pivotal role in directing the outcome of reactions involving this compound, influencing both the reaction rate and selectivity.

In transition-metal catalyzed reactions, the nature of the ligands coordinated to the metal center can significantly impact the catalytic activity and selectivity. rsc.orgresearchgate.netnih.gov While specific data for this compound is scarce, studies on other organosilicon compounds demonstrate that the electronic and steric properties of ligands, such as phosphines, can be tuned to optimize a desired transformation. For instance, the σ-donating ability of a silyl (B83357) ligand can enhance the reactivity of a metal center in various catalytic cycles. rsc.org

Table 2: Influence of Ligand Properties on Catalysis (General Observations)

| Ligand Property | Effect on Catalysis |

| Electron-donating | Can increase the electron density on the metal, potentially enhancing oxidative addition steps. |

| Electron-withdrawing | Can make the metal center more electrophilic, potentially favoring reductive elimination. |

| Steric Bulk | Can influence the regioselectivity and stereoselectivity of a reaction by controlling the approach of the substrate. |

This table provides a general overview of ligand effects observed in transition-metal catalysis.

Both Si-C and C-O bonds in this compound can be subject to cleavage under acidic or basic conditions.

C-O Bond Cleavage: The cleavage of the C-O bond in alcohols is a well-established reaction, typically catalyzed by strong acids. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com The mechanism involves the initial protonation of the hydroxyl group to form a good leaving group (water), followed by either an SN1 or SN2 reaction, depending on the structure of the alcohol. For a secondary alcohol like this compound, both pathways are plausible. Photocatalytic methods for C-O bond cleavage have also been developed. nih.gov

Si-C Bond Cleavage: The silicon-carbon bond is generally stable but can be cleaved under specific conditions. Theoretical studies on the acid-catalyzed cleavage of the Si-O bond in siloxanes indicate that protonation of the oxygen atom is a key step. researchgate.netscribd.com A similar mechanism can be envisioned for the acid-catalyzed cleavage of the Si-C bond in certain contexts, potentially involving protonation or interaction with a Lewis acid at a site that facilitates bond breaking. Research has also demonstrated that Si-Cl bond cleavage can occur via a radical mechanism involving single-electron transfer steps. nih.gov The cleavage of Si-O-Si bonds has also been reported to occur under certain conditions. researchgate.net

Stereochemical Course of Reactions

The stereochemistry of reactions involving a chiral center, such as the carbon bearing the hydroxyl group in this compound, is of significant interest. The stereochemical outcome of a reaction provides valuable information about the mechanism. For instance, an SN2 reaction typically proceeds with an inversion of stereochemistry, while an SN1 reaction leads to a racemic mixture.

Probing Enantio- and Diastereoselectivity Mechanisms

The stereochemical outcome of reactions involving this compound, or its derivatives, would be significantly influenced by the steric and electronic properties of the triethylsilyl group. In reactions where the hydroxyl group is transformed or where it directs a reaction at a neighboring center, the bulky triethylsilyl moiety can exert substantial steric hindrance, thereby governing the facial selectivity of an approaching reagent.

For instance, in an oxidation of the hydroxyl group to a ketone, the approach of the oxidant would be biased to the face opposite the triethylsilyl group. Similarly, in reactions where the hydroxyl group acts as a directing group, such as in directed hydrogenations or epoxidations of a nearby double bond, the stereochemistry of the product would be dictated by the preferred conformation of the molecule, which minimizes steric interactions with the silyl group.

In the context of diastereoselectivity, if this compound were used as a starting material to create a second stereocenter, the existing stereocenter would influence the configuration of the new one. This is a common strategy in asymmetric synthesis. For example, in an aldol (B89426) reaction where the enolate of a derivative of this compound reacts with an aldehyde, the triethylsilyl group would play a crucial role in establishing the relative stereochemistry of the two newly formed stereocenters. The bulky nature of the silyl group would favor a transition state that minimizes steric clashes, leading to a high diastereomeric excess of one product.

Transition State Analysis for Stereocontrol

The stereochemical control exerted by the triethylsilyl group can be rationalized by analyzing the transition states of potential reactions. For many reactions, the Zimmerman-Traxler model for aldol reactions or similar chair-like transition state models can be invoked to predict the stereochemical outcome. wikipedia.org In such models, the substituents on the reactants will preferentially occupy equatorial positions in the six-membered ring-like transition state to minimize 1,3-diaxial interactions.

In a hypothetical reaction involving a derivative of this compound, the bulky triethylsilyl group would have a strong preference for an equatorial position in the transition state assembly. This preference would, in turn, orient the other substituents in a predictable manner, thus determining the stereochemistry of the product.

Computational studies, such as those employing density functional theory (DFT), could provide more quantitative insights into the transition state energies. york.ac.uk Such calculations can model the various possible transition state geometries and identify the lowest energy pathway, which corresponds to the major observed product. These studies can elucidate the subtle interplay of steric and electronic effects that govern the stereoselectivity of reactions involving silyl-substituted chiral alcohols.

Applications of 1 Triethylsilyl Ethan 1 Ol in Advanced Organic Synthesis

Chiral Building Block in Asymmetric Synthesis

While not a conventional chiral pool starting material, the 1-(triethylsilyl)ethanol framework is instrumental when incorporated into chiral molecules to direct the formation of new stereocenters. The triethylsilyl group's primary role in this context is often as a bulky, lipophilic, and readily removable directing group attached to a chiral auxiliary. ecampus.comenamine.net

The triethylsilyl group is pivotal in controlling the facial selectivity of enolate reactions. In systems where a TES group is attached to a chiral auxiliary, its steric bulk can effectively shield one face of a reactive intermediate, forcing an incoming electrophile to approach from the less hindered side.

A notable example involves the diastereoselective lithiation and subsequent electrophilic quench of an L-proline-derived imidazolone (B8795221) protected with an N-triethylsilyl (N-TES) group. semanticscholar.org The N-TES group directs the deprotonation and subsequent substitution to occur syn to the existing stereocenter on the proline ring. This high level of stereocontrol allows for the synthesis of C5-substituted products with excellent diastereoselectivity. semanticscholar.org Unlike more robust protecting groups, the N-TES group can be easily removed under mild acidic conditions, highlighting its utility as a temporary directing group. semanticscholar.org

Table 1: Diastereoselective Substitution of N-TES Protected Proline Imidazolinone This table summarizes the diastereoselective functionalization of an N-TES protected chiral auxiliary, demonstrating the directing effect of the triethylsilyl group in asymmetric alkylation.

| Electrophile | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| TMSCl | C5-trimethylsilyl derivative | 86 | >95:5 |

| MeI | C5-methyl derivative | 80 | >95:5 |

| BnBr | C5-benzyl derivative | 82 | >95:5 |

Data sourced from research on L-proline-derived imidazolones. semanticscholar.org

Derivatives containing the triethylsilyl moiety can also influence the stereochemical outcome of reduction reactions. Chiral ligands or catalysts functionalized with a TES group can create a specific chiral environment around a prochiral substrate, such as a ketone.

Research on chiral bicyclic guanidines derived from the N-TES protected proline system has shown their application in the asymmetric reduction of ketones. semanticscholar.org The study revealed that the stereocenter at the C5 position, installed via the directed alkylation described previously, had a significant impact on the enantioselectivity of the reduction of acetophenone. However, in this specific case, the newly introduced stereocenter was found to be detrimental to the enantioselectivity, indicating a "mismatch" with the inherent chirality of the proline backbone for this particular transformation. semanticscholar.org This finding underscores the nuanced role that silyl-containing substituents play in dictating the stereochemical course of a reaction.

Table 2: Asymmetric Reduction of Ketones Using N-TES Derived Chiral Catalysts This table shows the enantiomeric excess (ee) achieved in the reduction of ketones using catalysts derived from N-TES functionalized precursors.

| Substrate | Chiral Catalyst Precursor | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Propiophenone | C5-unsubstituted derivative | 81 | 46 |

| Acetophenone | C5-unsubstituted derivative | 77 | 24 |

| Acetophenone | C5-trimethylsilyl derivative | 86 | 10 |

Data reflects the influence of the C5 substituent on the stereochemical outcome of the reduction. semanticscholar.org

Precursor to Functionalized Organosilicon Compounds

1-(Triethylsilyl)ethan-1-ol serves as a valuable precursor for a range of more elaborate organosilicon molecules. The hydroxyl group can be readily transformed, and the entire silylethanol unit can be incorporated into larger structures.

The triethylsilyl group is frequently used as a protecting group for hydroxyl functions during the multi-step synthesis of natural products and their analogs. ias.ac.inresearchgate.net Its moderate steric bulk and stability to a range of reaction conditions make it ideal for selective protection. For instance, in the synthesis of (R)-isoproterenol, a bronchodilator, a triethylsilyl group is employed to protect a hydroxyl group while other chemical transformations are carried out on the molecule. researchgate.net This strategy demonstrates how a simple silyl (B83357) ether, conceptually derived from a silylethanol, acts as a key intermediate, enabling the construction of the final complex target.

The reactivity of the Si-C and Si-O bonds in triethylsilyl-containing compounds allows for their conversion into novel reagents. researchgate.net For example, α-silyl carbanions, which are stabilized by the adjacent silicon atom, are powerful nucleophiles for carbon-carbon bond formation. ias.ac.in The 1-(triethylsilyl)ethanol moiety can be chemically modified to generate such reagents. Furthermore, the transformation of the hydroxyl group can lead to the formation of silanolates, which are highly reactive intermediates in silicone chemistry and can act as strong nucleophiles. nih.gov The development of chiral auxiliaries, such as the N-TES proline derivative, is a prime example of generating a novel, highly specialized reagent from a simpler triethylsilyl precursor. semanticscholar.org

Role in the Synthesis of Complex Molecular Architectures

The construction of intricate molecular architectures, such as interlocked rings or knots, often relies on controlling the spatial arrangement of precursor fragments through non-covalent interactions and coordination bonds. nih.gov While direct application of this compound in this area is not extensively documented, the incorporation of bulky triethylsilyl groups into molecular building blocks is a recognized strategy for influencing supramolecular self-assembly.

The large, hydrophobic nature of the TES group can direct the conformation of ligand precursors, preventing undesired aggregation and favoring the formation of discrete, complex structures. By occupying significant space, these silyl groups can guide the assembly process, making specific geometric outcomes more favorable. The unique steric and electronic properties of silicon-containing moieties can be strategically employed to build novel supramolecular systems that would be inaccessible through purely organic linkers. nih.gov

Remote Stereocontrol Applications

There is no available scientific literature detailing the application of this compound as a directing group for remote stereocontrol in organic synthesis. While the concept of using silyl ethers to control stereochemistry at a distance is established, with examples often employing bulkier or electronically different silyl groups to influence the conformational preferences of a molecule and guide the approach of reagents, specific studies involving the triethylsilyl ether of ethanol (B145695) for this purpose have not been reported.

Tandem Reactions and Cascades

Similarly, a review of current chemical literature does not provide examples of this compound being utilized as a key component or initiator in tandem reactions or reaction cascades. Tandem reactions, which involve a sequence of intramolecular or intermolecular transformations in a single pot, often rely on specific functional groups to trigger or participate in the cascade. Although silyl ethers can be involved in such sequences, for instance in silyl-directed cyclizations or as precursors in cross-coupling reactions, there are no documented instances where the this compound moiety plays a defined role in initiating or propagating a tandem process.

Theoretical and Computational Studies of 1 Triethylsilyl Ethan 1 Ol

Conformational Analysis and Energy Landscapes

The conformational landscape of 1-(triethylsilyl)ethan-1-ol is primarily dictated by the rotational freedom around the C-C and C-Si single bonds, as well as the orientation of the ethyl groups on the silicon atom. Theoretical and computational methods are instrumental in elucidating the preferred three-dimensional arrangements of the molecule and the energy barriers separating different conformers.

Influence of the Triethylsilyl Group on Conformation

The triethylsilyl ((C₂H₅)₃Si) group is a bulky substituent that significantly influences the conformational preferences of adjacent functional groups. Its steric demand restricts the rotational freedom around the Si-C bond, favoring staggered conformations to minimize van der Waals strain. In this compound, the interaction between the triethylsilyl group and the hydroxyl and methyl groups on the adjacent carbon atom leads to a complex potential energy surface with several local minima.

Computational studies on related alkyl-substituted silanes and alcohols indicate that the gauche and anti conformations around the central C-C bond will have distinct energy levels. msu.eduunacademy.com The large size of the triethylsilyl group, compared to a tert-butyl group, for example, leads to more pronounced steric interactions. These interactions can lead to a preference for conformations that are not necessarily the most intuitive. For instance, in some highly substituted organosilicon compounds, eclipsed or near-eclipsed conformations have been observed to be surprisingly stable due to a combination of steric and electronic effects. researchgate.net

The rotational barriers around the Si-C and C-C bonds are key parameters in understanding the dynamic behavior of the molecule. For related substituted ethanes, these barriers are on the order of a few kcal/mol. youtube.commdpi.com For this compound, the barrier to rotation around the C-C bond would be influenced by the size of the triethylsilyl group, leading to a higher energy transition state compared to a less substituted ethanol (B145695) derivative.

Table 1: Estimated Rotational Energy Barriers for Related Compounds

| Compound | Rotational Barrier (kcal/mol) | Method of Determination |

| Ethane | ~2.9 | Experimental/Computational mdpi.com |

| Propane | ~3.4 | Experimental/Computational |

| 2-Methylpropane | ~3.9 | Experimental/Computational |

| 1,2-Dichloroethane | 5.0 - 10.8 | Computational youtube.com |

Note: Data for this compound is not available in the literature. The table provides values for related, smaller molecules to give a general sense of the magnitude of such barriers. The actual barriers for this compound are expected to be different due to the specific steric and electronic nature of the triethylsilyl group.

Hydrogen Bonding and Intramolecular Interactions

The presence of a hydroxyl group in this compound allows for the formation of both intermolecular and intramolecular hydrogen bonds. Intramolecular hydrogen bonding, where the hydroxyl proton interacts with an electron-rich region within the same molecule, can significantly influence the conformational preference. In the case of this compound, the potential for an intramolecular hydrogen bond between the hydroxyl hydrogen and the silicon atom or one of the ethyl groups is a topic of theoretical interest.

While silicon is less electronegative than oxygen, the possibility of a weak O-H···Si interaction cannot be entirely ruled out, though it is expected to be much weaker than conventional hydrogen bonds. More likely is an intramolecular interaction with the π-electron density of a C-C bond in one of the ethyl groups in a specific conformation. DFT calculations on similar alcohol-containing molecules have been used to investigate the strength and geometry of such weak intramolecular interactions. mdpi.comruc.dkmdpi.comnih.gov

The strength of an intramolecular hydrogen bond can be estimated through computational analysis of the bond length, bond angle, and the resulting stabilization energy. For related systems, these energies are typically in the range of 1-5 kcal/mol. The existence and strength of such an interaction in this compound would be highly dependent on the specific conformer.

Electronic Structure Analysis

The electronic structure of this compound, including the distribution of electrons and the energies of its molecular orbitals, is fundamental to understanding its reactivity and spectroscopic properties.

HOMO-LUMO Energy Gaps and Reactivity Prediction

Table 2: Illustrative HOMO-LUMO Gap for a Similar Molecule (Ethanol)

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Ethanol | -10.9 | 4.2 | 15.1 |

Note: This data is for ethanol and is provided for illustrative purposes. The HOMO-LUMO gap for this compound would be different due to the electronic effects of the triethylsilyl group. This table is intended to provide a general understanding of the concept.

Charge Distribution and Bond Polarity

The distribution of electron density within this compound determines its polarity and the nature of its chemical bonds. The electronegativity difference between silicon (1.90), carbon (2.55), oxygen (3.44), and hydrogen (2.20) leads to a non-uniform charge distribution.

Computational methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. researchgate.netstackexchange.com These analyses provide a quantitative picture of bond polarity. The Si-C bonds will have some ionic character, with a partial positive charge on the silicon and a partial negative charge on the carbon. The C-O bond will be highly polarized, with a significant partial negative charge on the oxygen and a partial positive charge on the carbon. The O-H bond will also be strongly polarized.

The triethylsilyl group, being less electronegative than carbon, acts as an electron-donating group through an inductive effect. This can influence the charge distribution on the rest of the molecule, potentially affecting the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom.

Table 3: Illustrative NBO Charges for Ethanol

| Atom | Charge (e) |

| C1 | -0.19 |

| C2 | -0.49 |

| O | -0.74 |

| H (on O) | +0.46 |

Note: This data is for ethanol and serves as a simplified example. The charge distribution in this compound would be more complex due to the presence of the triethylsilyl group.

Reaction Mechanism Modeling

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. For instance, the silylation of aldehydes and ketones with triethylsilane to form silyl (B83357) ethers is a common reaction in organic synthesis. organic-chemistry.org Theoretical studies can elucidate the transition state structures, activation energies, and reaction pathways for such transformations.

One plausible reaction that could be modeled is the formation of this compound from the reaction of acetaldehyde (B116499) with a triethylsilyl nucleophile or the reduction of a corresponding ketone. nih.gov Computational modeling could help to understand the stereoselectivity of such reactions and the role of any catalysts involved.

The modeling of reaction mechanisms typically involves locating the transition state structures connecting reactants and products on the potential energy surface. The energy of these transition states determines the activation energy of the reaction. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. These studies often employ Density Functional Theory (DFT) for a balance of accuracy and computational cost.

Due to the lack of specific published research on reaction mechanism modeling for this compound, this section remains a prospective area for future computational investigation.

DFT Calculations for Transition State Characterization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in characterizing the transition states of its formation and subsequent reactions. The formation of this compound typically involves the silylation of an alcohol, in this case, the conceptual reaction of a triethylsilyl source with ethanol.

Mechanistic studies on the silylation of alcohols have identified various possible pathways, often influenced by the choice of solvent, catalyst, and the nature of the silylating agent. nsf.govacs.org DFT calculations can elucidate the energetics of these pathways by locating and characterizing the transition state structures. The transition state is a critical, high-energy configuration along the reaction coordinate that separates reactants from products. bohrium.com

For the base-catalyzed silylation of an alcohol with a silyl chloride, a proposed mechanism involves the formation of a reactive intermediate. rsc.org Computational studies can model this process, providing key energetic and geometric parameters of the transition state.

Illustrative Data from a Hypothetical DFT Study:

Below is a hypothetical data table illustrating the kind of information that would be obtained from a DFT study on the transition state for the formation of this compound. The calculations would typically be performed using a functional like B3LYP with a suitable basis set. bohrium.comresearchgate.net

| Parameter | Value | Description |

| Activation Energy (ΔG‡) | Hypothetical: 15-25 kcal/mol | The free energy barrier for the reaction, indicating the kinetic feasibility. |

| Imaginary Frequency | Hypothetical: -350 cm⁻¹ | A single imaginary frequency confirms the structure as a true first-order saddle point (transition state). |

| Key Bond Distances (Å) | ||

| Si-O (forming) | Hypothetical: 2.1 Å | The length of the silicon-oxygen bond being formed in the transition state. |

| Si-Cl (breaking) | Hypothetical: 2.5 Å | The length of the silicon-chlorine bond of the silylating agent as it dissociates. |

| Key Bond Angles (°) | ||

| O-Si-Cl | Hypothetical: 170° | The angle indicating the geometry around the silicon atom, often showing a trigonal bipyramidal character in the transition state. |

This table is illustrative and based on general principles of computational chemistry applied to silylation reactions. Specific values would require dedicated computational research.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations provide a means to study the time evolution of a system of atoms and molecules. For this compound, MD simulations can be employed to explore its conformational landscape and the dynamics of its interactions in solution. A theoretical study on the related molecule, triethylsilanol, has shown the importance of conformational analysis and hydrogen bonding in its behavior. nih.gov

MD simulations can model the reaction pathways of this compound, for instance, in its formation or deprotection reactions. These simulations can reveal the role of the solvent in stabilizing intermediates and transition states, and how the flexibility of the triethylsilyl group influences reactivity. The conformational preferences of silyl groups can have a significant impact on the stereoselectivity of reactions. nih.gov

Illustrative Findings from a Hypothetical MD Simulation:

A hypothetical MD simulation of the formation of this compound in a solvent like dimethylformamide (DMF), which is known to accelerate silylation reactions, could reveal the following: acs.org

| Observation | Implication |

| Solvent Shelling | DMF molecules would be observed to form a structured solvent shell around the reactants, particularly the cationic silicon intermediate. |

| Conformational Dynamics | The ethyl groups on the silicon atom would exhibit significant rotational motion, influencing the steric accessibility of the silicon center. |

| Reaction Coordinate Sampling | The simulation could trace the trajectory of the reactants as they approach and form the transition state, providing a dynamic picture of the reaction pathway. |

This table presents hypothetical outcomes from an MD simulation to illustrate the types of insights that could be gained.

By analyzing the trajectories from MD simulations, researchers can gain a deeper understanding of the microscopic events that govern the chemical transformation.

Prediction of Spectroscopic Signatures for Mechanistic Confirmation

Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra, which can then be compared with experimental data to confirm molecular structures and support mechanistic hypotheses. The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is a common approach for calculating NMR chemical shifts. researchgate.netconicet.gov.ar Machine learning techniques are also being integrated with DFT to enhance the accuracy of these predictions. chemrxiv.orgpnnl.gov

For this compound, predicting its ¹H and ¹³C NMR spectra is crucial for its characterization. The accuracy of these predictions can be high enough to distinguish between different isomers or to confirm the outcome of a reaction. d-nb.info

Illustrative Predicted Spectroscopic Data:

The following table shows hypothetical ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted by GIAO-DFT calculations.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| Si-CH(OH)-CH ₃ | Hypothetical: 1.15 | Doublet |

| Si-CH (OH)-CH₃ | Hypothetical: 3.80 | Quartet |

| Si-CH ₂-CH₃ | Hypothetical: 0.60 | Quartet |

| Si-CH₂-CH ₃ | Hypothetical: 0.95 | Triplet |

| OH | Hypothetical: 1.5-2.5 | Broad Singlet |

| ¹³C NMR | ||

| Si-CH(OH)-C H₃ | Hypothetical: 25.0 | |

| Si-C H(OH)-CH₃ | Hypothetical: 60.0 | |

| Si-C H₂-CH₃ | Hypothetical: 5.0 | |

| Si-CH₂-C H₃ | Hypothetical: 7.5 |

This table contains illustrative data. Actual chemical shifts would be determined through specific computational studies and can be influenced by the solvent and computational level of theory.

By comparing such predicted spectra with experimentally obtained data, scientists can verify the structure of synthesized compounds and gain confidence in the proposed reaction mechanisms.

Advanced Spectroscopic Characterization for Mechanistic Elucidation and Stereochemical Assignment

High-Resolution NMR Spectroscopy for Stereochemical Analysis

High-resolution NMR spectroscopy is a cornerstone in the structural and stereochemical analysis of 1-(triethylsilyl)ethan-1-ol. It provides detailed information about the connectivity of atoms and their spatial arrangement.

2D-NMR Techniques (COSY, NOESY, HMBC, HSQC) for Connectivity and Proximity

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for determining the intricate network of covalent bonds and spatial proximities within the this compound molecule. springernature.comstanford.eduweebly.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a cross-peak would be observed between the proton of the hydroxyl group (OH), the methine proton (CH), and the methyl protons (CH₃), confirming their direct coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the known proton assignments. For instance, the methine proton signal will show a correlation to the methine carbon signal, and the ethyl protons of the triethylsilyl group will correlate with their respective carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, regardless of whether they are directly bonded. For a chiral molecule like this compound, NOESY can be crucial in determining the relative stereochemistry by observing through-space interactions between specific protons.

A summary of expected 2D-NMR correlations for this compound is presented in the table below.

| 2D-NMR Technique | Correlating Nuclei | Expected Correlations in this compound |

| COSY | ¹H-¹H | Methine CH proton with methyl CH₃ protons; Methine CH proton with hydroxyl OH proton. |

| HSQC | ¹H-¹³C (direct) | Methine CH proton with methine carbon; Methyl CH₃ protons with methyl carbon; Ethyl CH₂ protons with ethyl carbons; Methyl protons of ethyl groups with methyl carbons of ethyl groups. |

| HMBC | ¹H-¹³C (long-range) | Methyl CH₃ protons with methine carbon; Methine CH proton with methyl carbon; Protons on the ethyl groups with the other carbon of the ethyl group and the silicon atom (requires appropriate nucleus). |

| NOESY | ¹H-¹H (spatial proximity) | Protons on the triethylsilyl group with protons on the ethan-1-ol moiety, providing insights into the preferred conformation. |

Chiral Shift Reagent Studies for Enantiomeric Excess Determination

This compound is a chiral molecule, existing as a pair of enantiomers. Determining the enantiomeric excess (ee) is critical in asymmetric synthesis. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), is a powerful method for this purpose. tcichemicals.comharvard.edursc.orgtcichemicals.com

Chiral lanthanide shift reagents, such as complexes of europium or samarium, can be added to the NMR sample. tcichemicals.comharvard.edu These reagents form diastereomeric complexes with the enantiomers of this compound. The differing spatial arrangements of the protons in these diastereomeric complexes lead to different induced chemical shifts, resulting in the separation of signals for the two enantiomers in the ¹H NMR spectrum. The ratio of the integrated areas of these separated signals directly corresponds to the enantiomeric ratio and thus the enantiomeric excess. tcichemicals.com The choice of the appropriate chiral shift reagent and experimental conditions, such as concentration and temperature, may need to be optimized to achieve baseline resolution of the enantiomeric signals. harvard.edu

Vibrational Spectroscopy (IR and Raman) for Functional Group Transformations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wiley-vch.de They are particularly useful for identifying functional groups and monitoring their changes during chemical reactions. jkps.or.krelsevierpure.comgelest.comresearchgate.net

Monitoring Reaction Progress through Characteristic Band Changes

The synthesis of this compound, for example, through the reaction of a triethylsilyl nucleophile with acetaldehyde (B116499), can be monitored by observing the disappearance of the reactant's characteristic vibrational bands and the appearance of the product's bands.

Disappearance of Reactant Bands: The strong C=O stretching vibration of acetaldehyde (typically around 1715 cm⁻¹) would decrease in intensity as the reaction progresses.

Appearance of Product Bands: The formation of this compound would be indicated by the appearance of a broad O-H stretching band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. gelest.com A strong Si-C stretching vibration would also appear.

The table below summarizes key IR and Raman bands for monitoring the formation of this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Carbonyl (C=O) in Acetaldehyde | Stretch | ~1715 | IR (strong) |

| Hydroxyl (O-H) in Product | Stretch | 3200-3600 (broad) | IR (strong) |

| Carbon-Oxygen (C-O) in Product | Stretch | 1000-1300 | IR (strong) youtube.com |